molecular formula C19H15ClN2O3 B3925901 N-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide

N-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide

Cat. No.: B3925901
M. Wt: 354.8 g/mol
InChI Key: DLUGKOQKOSXEPV-UHFFFAOYSA-N
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Description

N-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a phenylacetyl group, and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with 5-substituted furan-2-carboxaldehydes . The reaction conditions often include the use of organic solvents, such as ethanol or methanol, and catalysts, such as p-toluenesulfonic acid, to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the phenylacetyl moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    Modulating Receptors: Interacting with cellular receptors to modulate inflammatory responses or induce apoptosis in cancer cells.

    Disrupting Cellular Processes: Interfering with key cellular processes, such as DNA replication or protein synthesis, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide is unique due to its specific combination of a furan ring, phenylacetyl group, and chloro-substituted phenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-15-9-8-14(21-19(24)17-7-4-10-25-17)12-16(15)22-18(23)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUGKOQKOSXEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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